Vernoflexin
Description
Vernoflexin (CAS: 57576-43-9) is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.41 g/mol . It is primarily isolated from plants in the Vernonia genus, including V. flexuosa, V. arkandana, and V. chinensis . Pharmacologically, this compound exhibits cytotoxic and antineoplastic properties, making it a compound of interest in cancer research . Its traditional applications are linked to the medicinal use of Vernonia species in treating inflammatory and neoplastic conditions .
Properties
CAS No. |
57576-43-9 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O4/c1-10(2)8-17(21)23-16-9-15-11(3)6-7-14-12(4)20(22)24-19(14)18(15)13(16)5/h8,14-16,18-19H,3-7,9H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
CEKDWOBPPFOCDL-QAGGRKNESA-N |
SMILES |
CC(=CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3)C |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3)C |
Canonical SMILES |
CC(=CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities :
- Both compounds are sesquiterpene lactones isolated from Vernonia flexuosa .
- Vernoflexuoside is likely a glycosylated derivative of this compound, with additional sugar moieties enhancing its solubility and bioavailability .
Key Differences :
Research Findings: Kisiel (1975) first isolated both compounds from V. flexuosa, noting their distinct chromatographic profiles and bioactivity profiles . This compound’s cytotoxicity is attributed to its α,β-unsaturated carbonyl group, a hallmark of sesquiterpene lactones, while Vernoflexuoside’s glycosylation may modulate its interaction with cellular targets .
This compound vs. Sulphuretin
Functional Context: Sulphuretin (CAS: 569-84-6) is a flavonoid found in Coreopsis (Asteraceae) and Cotinus (Anacardiaceae) species . Unlike this compound, it has a chalcone-derived structure (C₁₅H₁₂O₅) and exhibits antioxidant, anti-diabetic, and anti-inflammatory activities .
Comparative Analysis :
Pharmacological Contrast: While this compound targets cancer cells via pro-apoptotic mechanisms, Sulphuretin modulates oxidative stress pathways (e.g., Nrf2 activation) . This divergence underscores the influence of chemical class on biological function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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